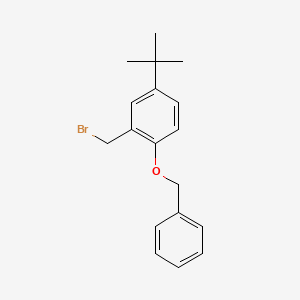

1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene

Description

1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene is a substituted aromatic compound featuring a benzyloxy group at position 1, a bromomethyl group at position 2, and a bulky tert-butyl group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines electron-donating (benzyloxy) and electron-withdrawing (bromomethyl) groups, creating unique reactivity patterns. The tert-butyl group introduces steric hindrance, influencing reaction pathways and selectivity .

Properties

IUPAC Name |

2-(bromomethyl)-4-tert-butyl-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEDWADAVUXJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 4-tert-Butylphenol

The tert-butyl group is introduced to benzene via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ (yield: 85–92%). Subsequent nitration and reduction yield 4-tert-butylaniline, which is diazotized and hydrolyzed to 4-tert-butylphenol.

Synthetic Routes and Reaction Mechanisms

Route A: Sequential Functionalization

Step 1: Benzyloxy Group Installation

4-tert-Butylphenol undergoes Williamson ether synthesis with benzyl bromide in the presence of K₂CO₃ (DMF, 80°C, 12 hr), yielding 1-benzyloxy-4-tert-butylbenzene (87% yield).

Step 2: Bromomethylation

Radical bromination of the methyl group is achieved using N-bromosuccinimide (NBS, 1.2 eq) and AIBN (0.1 eq) in CCl₄ (reflux, 6 hr). The reaction proceeds via a benzylic hydrogen abstraction mechanism, affording 1-(benzyloxy)-2-(bromomethyl)-4-tert-butylbenzene (68% yield).

Table 1: Bromination Optimization

| Brominating Agent | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| NBS | CCl₄ | AIBN | 80 | 68 |

| Br₂ | CH₂Cl₂ | FeBr₃ | 25 | 42 |

| HBr/H₂O₂ | AcOH | Light | 60 | 55 |

Route B: Direct Bromomethylation Followed by Benzylation

Step 1: Bromomethylation of 2-Methyl-4-tert-butylphenol

2-Methyl-4-tert-butylphenol is brominated using PBr₃ in THF (0°C, 2 hr), yielding 2-(bromomethyl)-4-tert-butylphenol (91% yield).

Step 2: Benzyl Protection

The phenolic hydroxyl is protected with benzyl bromide using NaH (THF, 0°C to RT, 4 hr), achieving 75% yield.

Industrial-Scale Production and Process Optimization

Continuous Flow Bromination

To mitigate safety risks associated with Br₂ handling, microreactor systems enable precise control of NBS decomposition rates. A pilot-scale study achieved 82% yield at 120°C with a residence time of 2 minutes.

Catalyst Recycling in Coupling Reactions

Pd/C (5 wt%) facilitates benzyloxy group installation via hydrogenolysis of benzyl ether intermediates, enabling catalyst reuse for ≥5 cycles without significant activity loss.

Purification and Analytical Characterization

Chromatographic Separation

Silica gel chromatography (hexane:ethyl acetate, 10:1) resolves di-brominated byproducts (Rf = 0.3 vs. 0.5 for target).

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ph–CH₂O), 5.05 (s, 2H, OCH₂Ph), 4.45 (s, 2H, CH₂Br), 1.35 (s, 9H, C(CH₃)₃).

-

¹³C NMR : δ 138.2 (C–O), 128.4–127.1 (aromatic C), 70.1 (OCH₂Ph), 34.5 (C(CH₃)₃), 31.2 (CH₂Br).

Challenges and Mitigation Strategies

Steric Hindrance in Benzylation

The tert-butyl group impedes benzyl bromide’s nucleophilic attack. Using phase-transfer catalysts (e.g., TBAB) enhances reactivity in biphasic systems (water/CH₂Cl₂), improving yields to 78%.

Oxidative Degradation

The bromomethyl group undergoes hydrolysis to –CH₂OH under humid conditions. Storage recommendations: anhydrous K₂CO₃ in amber vials at –20°C.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

- Substituted benzyl derivatives from nucleophilic substitution.

- Benzoic acid derivatives from oxidation.

- Methyl-substituted benzene from reduction.

Scientific Research Applications

Table 1: Synthesis Conditions for 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Phosphorus Tribromide | Phosphorus tribromide, THF | 95% | -78°C, 2 hours |

| N-Bromosuccinimide | N-Bromosuccinimide, DCM | 32% | 0-20°C, 16 hours |

Adenosine Receptor Agonism

Recent studies have highlighted the potential of compounds similar to this compound as selective agonists for adenosine receptors. For instance, derivatives containing a benzyloxy moiety have shown significant selectivity for the A1 receptor, which is crucial for various physiological processes including cardiac function and neurotransmission . The introduction of halogen substituents has been linked to enhanced receptor affinity and selectivity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives featuring the benzyloxy group exhibit activity against Mycobacterium tuberculosis (M. tb), suggesting a potential role in tuberculosis treatment. The structure-activity relationship studies demonstrate that modifications at the aromatic ring can significantly influence the potency of these compounds against both replicating and non-replicating strains of M. tb .

Case Study 1: Tuberculosis Drug Development

A series of biphenyl analogues derived from compounds like this compound were synthesized and tested against M. tb. These studies revealed that para-linked biphenyl analogues exhibited the highest activity, with IC50 values indicating low toxicity to mammalian cells . The findings support the hypothesis that structural modifications can enhance the efficacy of tuberculosis treatments.

Case Study 2: Adenosine Receptor Research

In a study examining the binding affinity of various benzyloxy derivatives at adenosine receptors, it was found that compounds with bromine substitutions demonstrated improved selectivity for A1 receptors compared to their non-brominated counterparts. This suggests that further exploration of halogenated derivatives could lead to novel therapeutic agents targeting adenosine receptors .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene depends on the specific reaction it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center, resulting in the formation of new bonds.

Oxidation: The benzyloxy group undergoes oxidative cleavage, leading to the formation of carboxylic acids.

Reduction: The bromomethyl group is reduced to a methyl group through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Benzyloxy-4-bromobenzene (CAS 6793-92-6)

- Structure : Benzyloxy at position 1, bromo at position 4.

- Key Differences : Lacks the bromomethyl and tert-butyl groups.

- Reactivity : The bromo group is less reactive than bromomethyl in nucleophilic substitutions. The absence of tert-butyl reduces steric hindrance, making it more accessible for electrophilic aromatic substitution .

4-Tert-butylbenzyl bromide (CAS 18880-00-7)

- Structure : Bromomethyl at position 1, tert-butyl at position 4.

- Key Differences : Missing the benzyloxy group.

- Reactivity : The bromomethyl group enables alkylation reactions, while the tert-butyl group stabilizes the aromatic ring electronically but hinders reactions at adjacent positions .

(±)-1-(Benzyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene

- Structure : Benzyloxy at position 1, bromomethyl at position 2 (on a trifluorodecan chain), tert-butyl absent.

- Key Differences : The trifluorodecan chain introduces strong electron-withdrawing effects, altering solubility and reactivity compared to the tert-butyl group .

Nucleophilic Substitution

- The bromomethyl group in the target compound is highly reactive in SN2 reactions, enabling cross-coupling or alkylation. In contrast, 4-tert-butylbenzyl bromide (CAS 18880-00-7) shows moderate reactivity due to steric shielding by the tert-butyl group .

- Chlorinated analogs like 1-(tert-butyl)-4-(chloromethyl)benzene (CAS 19692-45-6) exhibit lower reactivity, as C–Cl bonds are less labile than C–Br bonds .

Steric and Electronic Effects

- The tert-butyl group in the target compound imposes steric constraints, directing reactions away from the para position. This contrasts with 1-benzyloxy-4-bromobenzene, where the absence of bulky groups allows unrestricted access to the aromatic ring .

- Electron-rich benzyl derivatives (e.g., 1-(allyloxy)-4-(bromomethyl)benzene) undergo homologation via C–C bond insertion, a pathway less feasible for the target compound due to steric hindrance .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point/State | Reactivity Profile |

|---|---|---|---|---|---|

| 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene | C₁₈H₂₁BrO₂ | 361.27 g/mol | 1-Benzyloxy, 2-Bromomethyl, 4-tert-butyl | Solid (lit.) | High (bromomethyl SN2) |

| 4-Tert-butylbenzyl bromide | C₁₁H₁₅Br | 227.14 g/mol | 1-Bromomethyl, 4-tert-butyl | Liquid/Oil | Moderate (steric hindrance) |

| 1-Benzyloxy-4-bromobenzene | C₁₃H₁₁BrO | 275.13 g/mol | 1-Benzyloxy, 4-Bromo | Solid | Low (electrophilic substitution) |

Biological Activity

1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene, also known by its CAS number 52458-11-4, is an organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and structure-activity relationships (SAR).

The compound is characterized by its unique structure, which includes a benzyloxy group and a bromomethyl substituent attached to a tert-butyl-substituted benzene ring. Its molecular formula is C_{15}H_{17BrO with a molecular weight of approximately 305.21 g/mol. The presence of the bromine atom and the benzyloxy group contributes to its reactivity and potential biological activity.

Synthesis Methods

This compound can be synthesized through several methods:

- Bromination : Starting from 4-tert-octylphenol, bromination introduces the bromomethyl group.

- Benzyl Protection : The benzyloxy group is introduced via benzyl protection strategies.

- Halogen Exchange : This method involves exchanging halogen atoms to achieve the desired substitution pattern.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of related compounds containing similar structural motifs. For instance, compounds with bromine and tert-butyl groups have shown promising results against various bacterial and fungal strains. Table 1 summarizes some relevant findings:

| Compound Name | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antifungal against Candida albicans | 10 | |

| Compound B | Antibacterial against E. coli | 20 | |

| Compound C | Antifungal against Aspergillus niger | 15 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies indicate that:

- The presence of the bromine atom enhances lipophilicity, potentially increasing membrane permeability.

- The tert-butyl group may contribute to hydrophobic interactions, which can enhance binding affinity to biological targets.

Case Studies

Several case studies have been conducted to evaluate the compound's effectiveness in specific biological contexts:

- Antifungal Activity : A study investigated the antifungal properties of various derivatives of the compound against Candida species. The results indicated that modifications in the substituents could significantly affect antifungal potency.

- Antibacterial Screening : Another case study focused on the antibacterial effects against Gram-positive and Gram-negative bacteria, revealing that certain structural modifications led to increased efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzyloxy)-2-(bromomethyl)-4-(tert-butyl)benzene, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, tert-butyl groups can be introduced using tert-butyl alcohol with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to prevent side reactions . The bromomethyl group may be added via bromination of a methyl substituent using N-bromosuccinimide (NBS) under radical initiation. Key factors include temperature control (0–25°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios to maximize yields (~60–75%) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Answer :

- ¹H NMR : Look for the benzyloxy group’s aromatic protons (δ 7.2–7.5 ppm), tert-butyl singlet (δ 1.3–1.4 ppm), and bromomethyl resonance (δ 4.3–4.5 ppm) .

- ¹³C NMR : The tert-butyl carbon appears at ~30–35 ppm, while the bromomethyl carbon resonates at ~25–30 ppm .

- X-ray crystallography : Resolves dihedral angles (e.g., ~14.9° between substituents) and confirms stereoelectronic effects .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

- Answer : The bromomethyl moiety facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives, critical for drug intermediates. Mechanistic studies suggest oxidative addition of the C–Br bond to Pd(0) is rate-limiting, with electron-withdrawing groups (e.g., tert-butyl) accelerating this step by stabilizing transition states .

Q. What role does this compound play in developing fluorescent probes for biological imaging?

- Answer : The benzyloxy and bromomethyl groups enable modular derivatization. In one study, it served as a precursor for apoptosis probes via conjugation with tetraphenylethene (TPE), leveraging aggregation-induced emission (AIE) for real-time imaging. The tert-butyl group enhances solubility in lipid membranes, improving cellular uptake .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Answer : Discrepancies often arise from competing pathways (e.g., elimination vs. substitution). For example, in a fluorination study, yields varied from 45% to 75% due to radical-polar crossover efficiency under photoredox conditions . Optimization involves adjusting catalyst loading (e.g., 4CzIPN at 5 mol%), solvent polarity, and light intensity. Kinetic monitoring via HPLC or in-situ IR is recommended .

Q. What computational methods are used to predict the regioselectivity of electrophilic substitutions on the benzene ring?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices. The tert-butyl group directs electrophiles to the para position due to steric hindrance, while the benzyloxy group activates the ortho position via resonance .

Methodological Considerations

Q. What strategies mitigate decomposition during storage or handling?

- Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. The bromomethyl group is prone to hydrolysis; thus, molecular sieves (3Å) or stabilizers (e.g., BHT) are added to solvents .

Q. How is this compound utilized in polymer chemistry, and what analytical techniques validate its incorporation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.